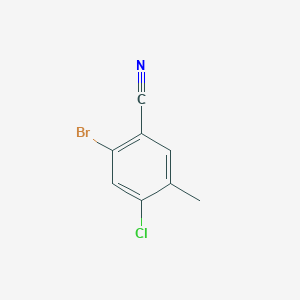

2-Bromo-4-chloro-5-methylbenzonitrile

Description

2-Bromo-4-chloro-5-methylbenzonitrile (molecular formula: C₈H₅BrClN) is a halogenated benzonitrile derivative characterized by bromo, chloro, and methyl substituents at positions 2, 4, and 5, respectively. This compound is of significant interest in organic synthesis due to its electron-withdrawing nitrile group and halogen substituents, which enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions. The methyl group introduces steric and electronic effects that modulate reactivity and crystallinity.

Properties

Molecular Formula |

C8H5BrClN |

|---|---|

Molecular Weight |

230.49 g/mol |

IUPAC Name |

2-bromo-4-chloro-5-methylbenzonitrile |

InChI |

InChI=1S/C8H5BrClN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3 |

InChI Key |

YUTNGFRQJHIAGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-methylbenzonitrile typically involves the bromination and chlorination of 4-methylbenzonitrile. The process can be carried out using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include controlled temperature and solvent to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-4-chloro-5-methylbenzonitrile may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-methylbenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: The nitrile group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

Oxidation: Benzoic acid derivatives or benzaldehyde derivatives.

Reduction: Benzylamine derivatives or other reduced forms of the nitrile group.

Scientific Research Applications

2-Bromo-4-chloro-5-methylbenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions .

Comparison with Similar Compounds

Substituent Position and Type

The table below compares substituents, molecular weights, and key properties of 2-Bromo-4-chloro-5-methylbenzonitrile with analogs:

Key Observations:

- Electron-Withdrawing vs. Donating Groups : The nitro group in 2-Bromo-4-methyl-5-nitrobenzonitrile () increases electrophilicity but reduces nucleophilic substitution efficiency compared to the chloro group in the target compound.

- Hydrogen Bonding : 5-Bromo-2-hydroxybenzonitrile () forms intermolecular O–H⋯N bonds, whereas the methyl group in the target compound prevents such interactions, favoring hydrophobic packing.

Physicochemical Properties

- Solubility : Fluorine-containing analogs () exhibit higher solubility in polar solvents due to fluorine’s electronegativity, whereas the target compound’s methyl group increases lipophilicity.

- Melting Points : Crystallinity is influenced by substituent symmetry; for example, 5-Bromo-2-hydroxybenzonitrile’s hydrogen-bonded chains () likely result in higher melting points than the target compound.

Data Tables

Table 1: Substituent Effects on Reactivity

| Compound | Electron Effects | Preferred Reactions |

|---|---|---|

| 2-Bromo-4-chloro-5-methylbenzonitrile | Moderate EWG (CN, Br, Cl) | Suzuki coupling, SNAr |

| 2-Bromo-4-methyl-5-nitrobenzonitrile | Strong EWG (NO₂) | Electrophilic substitution |

| 2-Bromo-4-fluoro-5-methylbenzonitrile | Moderate EWG (F) | Ullmann coupling |

Biological Activity

2-Bromo-4-chloro-5-methylbenzonitrile (C8H5BrClN) is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This compound features a unique substitution pattern on the benzene ring, which may influence its reactivity and interactions with biological systems. This article aims to explore the biological activity of 2-Bromo-4-chloro-5-methylbenzonitrile, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Molecular Formula: C8H5BrClN

Molecular Weight: 230.49 g/mol

IUPAC Name: 2-bromo-4-chloro-5-methylbenzonitrile

Canonical SMILES: CC1=CC(=C(C=C1Cl)Br)C#N

| Property | Value |

|---|---|

| Molecular Formula | C8H5BrClN |

| Molecular Weight | 230.49 g/mol |

| IUPAC Name | 2-bromo-4-chloro-5-methylbenzonitrile |

| InChI Key | YUTNGFRQJHIAGP-UHFFFAOYSA-N |

The mechanism of action of 2-Bromo-4-chloro-5-methylbenzonitrile is primarily based on its ability to undergo various chemical reactions, including nucleophilic substitutions and redox reactions. These reactions can lead to the formation of biologically relevant derivatives that may interact with specific molecular targets within cells.

- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols, potentially leading to compounds with enhanced biological activity.

- Oxidation and Reduction Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes, while the nitrile group can be reduced to amines or other derivatives, which may exhibit different pharmacological properties.

Biological Activity

Research into the biological activity of 2-Bromo-4-chloro-5-methylbenzonitrile has indicated several potential applications:

- Antimicrobial Activity: Some studies suggest that halogenated benzonitriles possess antimicrobial properties due to their ability to disrupt cellular membranes or inhibit key enzymatic pathways.

- Anticancer Potential: Preliminary investigations have pointed towards the potential of this compound in cancer treatment, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Case Studies

- Antimicrobial Efficacy: A study published in MDPI explored the antimicrobial effects of various substituted benzonitriles, including 2-Bromo-4-chloro-5-methylbenzonitrile. Results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Research: In a recent investigation focused on halogenated compounds, 2-Bromo-4-chloro-5-methylbenzonitrile was evaluated for its cytotoxic effects on cancer cell lines. The findings demonstrated that this compound could induce apoptosis in certain types of cancer cells, highlighting its potential as a therapeutic agent .

Comparative Analysis

To better understand the unique properties of 2-Bromo-4-chloro-5-methylbenzonitrile, it is useful to compare it with similar compounds:

| Compound | Structure Features | Notable Activities |

|---|---|---|

| 4-Bromo-2-methylbenzonitrile | Lacks chlorine substituent | Moderate antimicrobial activity |

| 2-Bromo-5-chloro-4-methylbenzonitrile | Different substitution pattern | Potential anticancer properties |

| 4-Chloro-2-methylbenzonitrile | Lacks bromine substituent | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.